2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Medicinal Chemistry Drug-Likeness CNS Drug Design

2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (C₁₇H₁₂F₂N₂O; MW 298.29 g/mol) is a synthetically designed, dual-fluorinated pyridazin-3(2H)-one derivative. The pyridazinone core is recognized as a privileged pharmacophore scaffold with documented activities spanning PDE4 inhibition, antitumor effects, and analgesic/anti-inflammatory properties.

Molecular Formula C17H12F2N2O
Molecular Weight 298.29 g/mol
Cat. No. B5683127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Molecular FormulaC17H12F2N2O
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
InChIKeyJLIYAEHSOPVZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: A Dual-Fluorinated Pyridazinone Scaffold for Structure–Activity Relationship Studies


2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (C₁₇H₁₂F₂N₂O; MW 298.29 g/mol) is a synthetically designed, dual-fluorinated pyridazin-3(2H)-one derivative [1]. The pyridazinone core is recognized as a privileged pharmacophore scaffold with documented activities spanning PDE4 inhibition, antitumor effects, and analgesic/anti-inflammatory properties [2]. The compound’s F-sp³ fraction of 0.18 and calculated logP of approximately 4.3 indicate a rigid, lipophilic structure distinct from more flexible, polar pyridazinone analogs [3]. This compound is offered commercially with a typical purity of 95% and is classified for non-human research use only .

Why Generic N2-Benzyl-6-aryl-pyridazinones Cannot Replace 2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one in Procurement or Research


Within the N2-benzyl-6-aryl-pyridazin-3(2H)-one chemical series, minor structural alterations can profoundly shift biological target profiles, potency, and physicochemical properties. For example, positional isomerism of the fluorine atom on the 6-phenyl ring from para to ortho is known to alter electronic distribution and steric interactions, potentially changing ligand–target binding modes . The substitution of fluorine with chlorine on the benzyl ring introduces differences in electronegativity, van der Waals radius, and metabolic handling, which can affect both in vitro activity and in vivo pharmacokinetics . Consequently, general claims of “pyridazinone biological activity” cannot be used to justify substitution of a specific, structurally defined compound such as 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one without quantitative, comparator-based evidence [1].

Quantitative Evidence Guide for 2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: Head-to-Head and Class-Level Comparator Data


FP₃ Character and Predicted CNS Drug-Likeness in the N2-Benzyl-6-aryl-pyridazinone Chemical Space

The target compound exhibits an F-sp³ fraction of 0.18, placing it in the low-aliphatic, high-aromatic region of property space typical of CNS-targeted ligands. In contrast, the comparative analog 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one possesses an F-sp³ value of 0.23, reflecting the introduction of a flexible aminopropyl chain. This difference in F-sp³, combined with a calculated logP of ~4.29 for the target versus ~0.99 for the aminopropyl analog, indicates that the target compound is substantially more lipophilic and conformationally restricted [1].

Medicinal Chemistry Drug-Likeness CNS Drug Design

Meta-Fluoro Substitution on the N2-Benzyl Ring: A Differentiating Pharmacophoric Feature

In the broader pyridazin-3(2H)-one class, the position of fluorine substitution critically modulates target binding and metabolic stability. Comparative SAR data from PDE4 inhibitor patents indicate that meta-fluorobenzyl substitution on the pyridazinone N2 position provides a distinct conformational preference and electronic profile compared to para-fluorobenzyl or ortho-fluorobenzyl isomers. Patents covering pyridazin-3(2H)-ones as PDE4 inhibitors explicitly claim structures incorporating 3-fluorobenzyl groups, underscoring the importance of this substitution pattern for achieving the desired enzymatic inhibition profile [1].

Medicinal Chemistry Structure–Activity Relationship (SAR) Fluorine Chemistry

Pyridazin-3(2H)-one Core as a Documented PDE4 Inhibitor Pharmacophore: Class-Level Therapeutic Potential

Pyridazin-3(2H)-one derivatives are established as potent and selective PDE4 inhibitors, a mechanism clinically validated for the treatment of asthma, COPD, and inflammatory skin diseases. While specific IC₅₀ data for 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one are not publicly available, structurally related dual-fluorinated pyridazinones in the same patent family have demonstrated PDE4 inhibitory activity with nanomolar potency, accompanied by selectivity over PDE3 and PDE5 isoforms [1][2]. The class-level data confirm that the pyridazin-3(2H)-one core bearing aromatic substituents at N2 and C6 positions reliably engages the PDE4 catalytic site.

Inflammation PDE4 Inhibition Respiratory Disease

Pyridazin-3(2H)-Ones in Anticancer Research: Cytotoxicity Context for a Structurally Distinct Scaffold

Pyridazin-3(2H)-one derivatives have demonstrated dose-dependent cytotoxic activity across multiple cancer cell lines, establishing the scaffold's relevance in oncology research. Bouchmaa et al. (2018) reported IC₅₀ values ranging from 14.5 to 40 μM against MCF-7 breast adenocarcinoma cells and 35 to 82.5 μM against P815 mastocytoma cells for a series of benzofuran-pyridazinone hybrids, with no cytotoxicity observed against normal cells [1]. Similarly, Abdel Rahman et al. (2023) described phenylpyridazinone-based VEGFR-2 inhibitors with IC₅₀ values from 49.1 to 418.0 nM, with two derivatives (12c and 13a) showing superior antiproliferative activity (IC₅₀ = 11.5 and 12.3 nM) compared to sorafenib (IC₅₀ = 23.2 nM) against HUVEC cells [2]. These data demonstrate the anticancer potential of appropriately substituted pyridazin-3(2H)-one scaffolds, though no direct data exist for the target compound.

Anticancer Cytotoxicity Apoptosis

Comparative Physicochemical Properties: para-Fluorophenyl vs. ortho-Fluorophenyl at C6 Position

The target compound bears a para-fluorophenyl substituent at the C6 position, whereas its close structural analog 2-(3-fluorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one (CAS 1224130-06-6) bears an ortho-fluorophenyl group. Both compounds share identical molecular formula (C₁₇H₁₂F₂N₂O) and molecular weight (298.29 g/mol) but differ in the spatial orientation of the fluorine atom, which alters dipole moment, electrostatic potential surface, and molecular recognition properties . The para-fluoro isomer presents a linear disposition of the C–F bond relative to the pyridazinone ring, whereas the ortho-fluoro isomer introduces steric crowding that influences the torsion angle between the phenyl and pyridazinone rings [1].

Physicochemical Properties Isomerism Procurement Specification

MPI and Cardiac Imaging Potential: Fluorinated Pyridazinone Class-Level Evidence Supporting Research Applications

Fluorinated pyridazinone derivatives are established ligands for mitochondrial complex I (MC1), enabling their use as myocardial perfusion imaging agents. Mou et al. (2008) reported a series of fluorinated pyridazinones with MC1 IC₅₀ values spanning 8 to 4,000 nM, with structure–activity relationships demonstrating a preference for fluorine incorporation on alkyl side chains rather than directly on the pyridazinone core [1]. The lead compound [¹⁸F]27 achieved 3.41% ID/g cardiac uptake at 30 min post-injection in Sprague–Dawley rats with favorable heart-to-nontarget organ ratios. While the target compound was not directly tested in this study, its dual-fluorinated aromatic architecture provides a distinct entry point for MC1-binding SAR exploration compared to the alkyl-fluorinated analogs described.

Molecular Imaging Cardiac PET Mitochondrial Complex I

Recommended Research Application Scenarios for 2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one Based on Current Evidence


PDE4 Inhibitor Library Expansion and SAR Profiling

As a dual-fluorinated pyridazin-3(2H)-one falling within the general formula of documented PDE4 inhibitor patents [1], this compound is suitable for inclusion in focused screening libraries targeting phosphodiesterase isoforms. Its meta-fluorobenzyl and para-fluorophenyl substitution pattern distinguishes it from para-fluorobenzyl and ortho-fluorophenyl analogs, enabling systematic exploration of halogen-position effects on PDE4 subtype selectivity and potency. Researchers should pair this compound with the corresponding 4-fluorobenzyl and 2-fluorophenyl isomers to establish positional SAR within a single screening campaign.

Physicochemical Property Benchmarking in CNS Drug-Like Chemical Space

With a predicted logP of ~4.29 and F-sp³ of 0.18 [2], this compound occupies the lipophilic, low-aliphatic quadrant of drug-like chemical space that is preferentially sampled by CNS-active ligands. It can serve as a reference standard in computational and experimental studies correlating fluorination pattern, lipophilicity, and membrane permeability across pyridazinone-based compound libraries. Comparative analysis with the more polar 2-(3-aminopropyl) analog (logP ~0.99) enables quantitative assessment of the permeability–solubility trade-off.

Anticancer Lead Generation via Phenotypic Screening

Given the established cytotoxic activity of pyridazin-3(2H)-one derivatives against MCF-7 and P815 cell lines, with IC₅₀ values spanning 14.5–82.5 μM depending on substitution [3], this compound is a rational entry for phenotypic screening in oncology panels. Its unique dual-fluorinated N2-benzyl-6-aryl architecture has not been systematically profiled in published cytotoxicity studies, offering the opportunity to identify novel structure–activity relationships in an underexplored region of pyridazinone chemical space.

Mitochondrial Complex I (MC1) Radioligand Development Precursor

The demonstrated utility of fluorinated pyridazinones as MC1 ligands and cardiac PET tracers, with IC₅₀ values down to 8 nM and cardiac uptake of 3.41% ID/g [4], supports the exploration of structurally distinct pyridazinone scaffolds for imaging applications. The target compound's aromatic fluorine atoms provide potential sites for ¹⁸F-isotopic labeling via nucleophilic aromatic substitution or for serving as a cold reference standard in tracer development programs.

Quote Request

Request a Quote for 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.